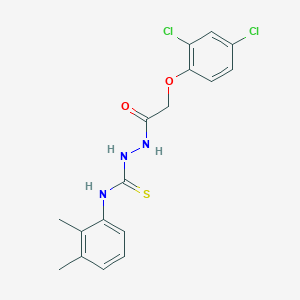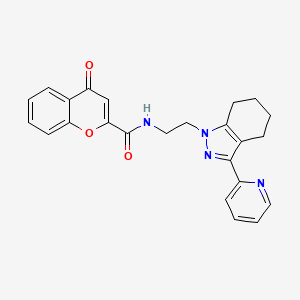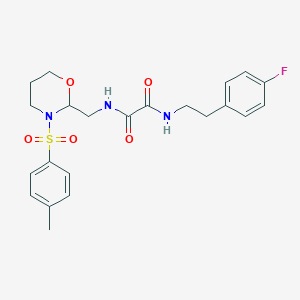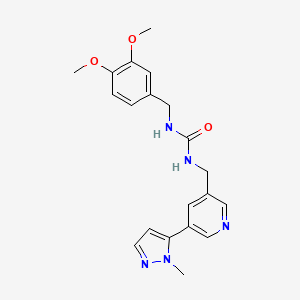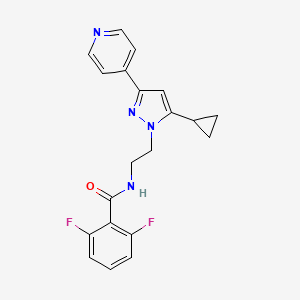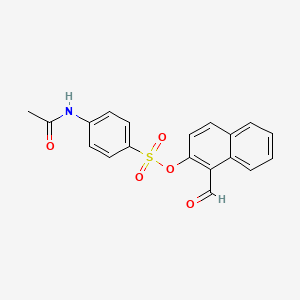
1-Formylnaphthalen-2-yl 4-(acetylamino)benzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Formylnaphthalen-2-yl 4-(acetylamino)benzenesulfonate is a versatile chemical compound used in scientific research1. Its applications range from organic synthesis to pharmaceutical development, making it a valuable tool for scientists exploring new therapeutic possibilities1.
Synthesis Analysis
Unfortunately, the specific synthesis process for 1-Formylnaphthalen-2-yl 4-(acetylamino)benzenesulfonate is not available in the search results. However, it’s worth noting that organoboron compounds are highly valuable building blocks in organic synthesis2.Molecular Structure Analysis
The specific molecular structure of 1-Formylnaphthalen-2-yl 4-(acetylamino)benzenesulfonate is not provided in the search results. However, it’s known that the compound contains formylnaphthalen-2-yl and acetylamino benzenesulfonate groups1.Chemical Reactions Analysis
The specific chemical reactions involving 1-Formylnaphthalen-2-yl 4-(acetylamino)benzenesulfonate are not detailed in the search results. However, it’s known that the compound is used in various applications ranging from organic synthesis to pharmaceutical development1.Physical And Chemical Properties Analysis
The specific physical and chemical properties of 1-Formylnaphthalen-2-yl 4-(acetylamino)benzenesulfonate are not provided in the search results.科学的研究の応用
1. Anti-inflammatory Activity
- A study explored the anti-inflammatory activity of α-aminonaphthylsubstitutedaryl chalkones and α-(substituted aminoethyl)-amidonaphthalenes, derivatives related to α-acetylamino naphthalene. These compounds demonstrated significant anti-inflammatory effects and were less ulcerogenic compared to standard drugs like phenylbutazone (Sharma, Srivastava, & Kumar, 2003).
2. Antimicrobial Activity
- Another research synthesized and evaluated the antimicrobial activity of derivatives including 4-hydroxynaphthalen-1-yl diazenyl benzenesulfonamides. These compounds displayed promising antimicrobial effects in in vitro studies (El-Gaby et al., 2018).
3. Anticancer and Antimitotic Properties
- A study on phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) revealed their potential as novel chemotherapeutic prodrugs. These compounds exhibited cytotoxicity toward breast cancer cells, including hormone-independent and chemoresistant types. They are activated selectively in cancer cells expressing CYP1A1 (Fortin et al., 2017).
4. Photodynamic Therapy for Cancer Treatment
- Research on zinc phthalocyanine derivatives with benzenesulfonamide groups showed these compounds have high singlet oxygen quantum yield, which is crucial for Type II mechanisms in photodynamic therapy. This makes them potential candidates for treating cancer using this therapy (Pişkin, Canpolat, & Öztürk, 2020).
5. Antibacterial and Enzyme Inhibition
- A study synthesized and tested N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides for their antibacterial and enzyme inhibitory potential. These compounds were found to be effective antibacterial agents and moderate enzyme inhibitors (Abbasi et al., 2015).
6. Iron(III) Recognition
- A study involving 4,4′-(4,5-diaminonaphthalen-1,8-yldiazo)-bisbenzenesulfonate (DBS) demonstrated its potential in selectively recognizing Fe 3+ in acidic solutions. This property makes it valuable for applications in analytical chemistry (Cheng, Liao, & Wang, 2008).
7. Carbonic Anhydrase Inhibition
- Research involving 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides focused on their carbonic anhydrase I and II inhibitory effects. These compounds showed promising inhibition, suggesting potential in the treatment of diseases where carbonic anhydrase is a factor (Gul et al., 2016).
Safety And Hazards
The specific safety and hazards associated with 1-Formylnaphthalen-2-yl 4-(acetylamino)benzenesulfonate are not detailed in the search results.
将来の方向性
The future directions for the use of 1-Formylnaphthalen-2-yl 4-(acetylamino)benzenesulfonate are not specified in the search results. However, given its versatility in scientific research and its applications in organic synthesis and pharmaceutical development, it’s likely that this compound will continue to be a valuable tool for scientists exploring new therapeutic possibilities1.
Please note that this analysis is based on the information available in the search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or resources.
特性
IUPAC Name |
(1-formylnaphthalen-2-yl) 4-acetamidobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5S/c1-13(22)20-15-7-9-16(10-8-15)26(23,24)25-19-11-6-14-4-2-3-5-17(14)18(19)12-21/h2-12H,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAOHCSAMKJLCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=CC=CC=C3C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Formylnaphthalen-2-yl 4-(acetylamino)benzenesulfonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

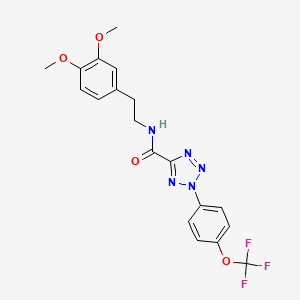
![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B2377245.png)
![N-[2-[2-(2-methoxyphenyl)ethylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2377246.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(benzo[d]thiazol-2-yl)acetamide dioxalate](/img/structure/B2377248.png)
![9-chloro-1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[4,3-b]quinoline](/img/structure/B2377251.png)
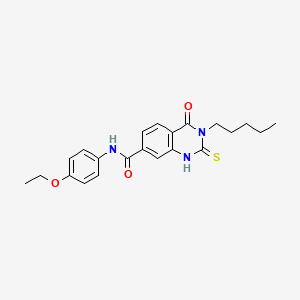
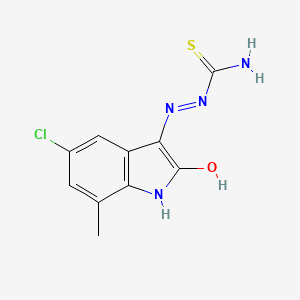
![Ethyl 1-{3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate](/img/structure/B2377256.png)
![2-phenyl-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2377257.png)
